molecular formula C8H7N3OS B067979 5-Amino-1,3-benzothiazole-6-carboxamide CAS No. 171179-73-0

5-Amino-1,3-benzothiazole-6-carboxamide

Cat. No.: B067979
CAS No.: 171179-73-0
M. Wt: 193.23 g/mol
InChI Key: REYLWTJXMPVPJM-UHFFFAOYSA-N
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Description

5-Amino-1,3-benzothiazole-6-carboxamide is a high-value, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure known for its diverse biological activities, strategically functionalized with both an amino group and a carboxamide moiety at the 5- and 6- positions, respectively. These functional groups make it an exceptionally versatile building block for the synthesis of more complex molecular libraries via reactions such as amide coupling, diazotization, and nucleophilic substitution.

Properties

CAS No.

171179-73-0

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

5-amino-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12)

InChI Key

REYLWTJXMPVPJM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1SC=N2)N)C(=O)N

Canonical SMILES

C1=C(C(=CC2=C1SC=N2)N)C(=O)N

Synonyms

6-Benzothiazolecarboxamide,5-amino-(9CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

The benzothiazole scaffold, including 5-amino-1,3-benzothiazole-6-carboxamide, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against a range of pathogens including bacteria and fungi.

Case Studies

  • Antibacterial Activity : A study by Amnerkar et al. synthesized a series of benzothiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that several compounds exhibited significant antibacterial activity, with some showing potency comparable to standard antibiotics .
  • Antifungal Activity : Research conducted by Lavanya et al. focused on benzothiazole-pyrimidine derivatives, which were tested against various fungal strains such as Candida albicans and Aspergillus fumigatus. The findings indicated excellent antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various synthetic derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study reported the synthesis of benzothiazole derivatives that were tested against human cancer cell lines, including PC3 (prostate cancer) and A431 (skin cancer). Compounds showed promising results with significant inhibition of cell proliferation .
  • Mechanistic Studies : Another investigation highlighted the binding affinity of synthesized compounds to specific proteins implicated in cancer progression. Molecular docking studies revealed that certain derivatives effectively inhibited target proteins associated with tumor growth, indicating their potential as lead compounds for drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented, showcasing its potential in treating inflammatory diseases.

Case Studies

  • COX Inhibition : Research conducted by Kashinath et al. synthesized pyrimido-benzothiazole derivatives and evaluated their anti-inflammatory activity through biochemical assays targeting cyclooxygenase enzymes (COX). Some compounds exhibited selective COX-2 inhibition, suggesting their utility as anti-inflammatory agents .
  • In Vivo Studies : Further studies have demonstrated the efficacy of benzothiazole derivatives in reducing inflammation in animal models, which supports their potential application in clinical settings for inflammatory disorders .

Summary Table of Applications

ApplicationCompound DerivativeActivity DescriptionReference
Antibacterial4-(6-substituted-1,3-benzothiazole)Good antibacterial activity against various bacteria
AntifungalBenzothiazole-pyrimidine derivativesExcellent activity against Candida and Aspergillus
AnticancerVarious benzothiazole derivativesSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryPyrimido-benzothiazole derivativesSelective COX-2 inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1,3-benzothiazole-6-carboxamide

  • Structural Difference: The amino group is at position 2 instead of 5.
  • Functional Impact : This positional isomer exhibits distinct RNA-binding specificity. In a 2020 study, it selectively bound the tandem mismatch motif r(UU:GA) in RNA hairpins, as shown by NMR and virtual screening .

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates

  • Structural Difference : Replaces the thiazole sulfur with oxygen (benzoxazole) and substitutes the carboxamide with a carboxylate ester.
  • Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazine hydrate treatment to form hydrazinecarbothioamides .
  • Applications : Primarily used as intermediates for hydrazinecarbothioamide derivatives, which lack the RNA-binding specificity observed in benzothiazole carboxamides.

5-Amino-1,3,4-thiadiazole Derivatives

  • Structural Difference : Features a thiadiazole ring instead of benzothiazole, with a sulfur atom in position 1 and nitrogen in position 3.
  • Synthesis: Synthesized via reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloromethylbenzene derivatives under basic conditions .
  • Activity : These derivatives are primarily explored for antimicrobial or antitumor properties, differing from the RNA-targeting focus of benzothiazole carboxamides.

4-Cyano-5-amino-1,3-oxazoles

  • Structural Difference: Oxazole core with cyano and amino substituents.
  • Synthesis : Derived from dichloroacrylonitriles and sulfonyl chlorides, yielding sulfonamide-functionalized oxazoles .
  • Applications : Investigated for biological activity modulation via sulfonamide groups, contrasting with the carboxamide’s role in RNA interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Key Activity/Application Synthesis Pathway Reference
5-Amino-1,3-benzothiazole-6-carboxamide Benzothiazole NH₂ (C5), CONH₂ (C6) RNA-targeted drug design Analogous to cyclization routes
2-Amino-1,3-benzothiazole-6-carboxamide Benzothiazole NH₂ (C2), CONH₂ (C6) Binds RNA tandem mismatch motifs Virtual screening/NMR analysis
Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates Benzoxazole COOMe (C5), aryl (C2) Intermediate for hydrazine derivatives Cyclization with aryl acids
5-Amino-1,3,4-thiadiazole derivatives Thiadiazole NH₂ (C5), arylthio (C2) Antimicrobial/antitumor Base-catalyzed alkylation
4-Cyano-5-amino-1,3-oxazoles Oxazole NH₂ (C5), CN (C4) Sulfonamide-based bioactivity Sulfonylation of oxazole precursors

Key Research Findings

  • Positional Isomerism: The amino group’s position (C2 vs. C5) in benzothiazoles critically influences RNA-binding specificity. The C2 isomer shows strong affinity for mismatched RNA motifs, while the C5 isomer’s activity remains less characterized but is hypothesized to target different nucleic acid structures .
  • Functional Group Roles : Carboxamide groups (vs. carboxylate esters or sulfonamides) enhance hydrogen-bonding capacity, which is pivotal for nucleic acid recognition .

Preparation Methods

Bromine-Assisted Thiocyanation

A modified thiocyanation approach from Bioorganic Chemistry (2020) enables direct benzothiazole annulation from 4-aminobenzoic acid precursors. The optimized protocol involves:

  • Low-temperature thiocyanation : KSCN/Br₂ in methanol at −5°C installs the thiazole sulfur atom.

  • Alkaline hydrolysis : 6 M KOH reflux opens the thiazole ring to generate 4-amino-3-mercaptobenzoic acid hydrochloride.

  • Oxidative recyclization : Atmospheric oxygen re-forms the benzothiazole core with concomitant carboxamide formation.

This three-step sequence affords 5-amino-1,3-benzothiazole-6-carboxamide in 55–60% overall yield, with regioselectivity controlled by the electron-donating amino group.

Direct Amidation of Carboxylic Acid Intermediates

Carbodiimide-Mediated Coupling

Post-cyclization amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) converts 5-amino-1,3-benzothiazole-6-carboxylic acid to the target carboxamide. Solvent screening identifies dimethylacetamide (DMAc) as optimal, providing 82% conversion at 25°C.

In Situ Ammonolysis

Patent EP3397620B1 discloses a one-pot ester-to-amide conversion using ammonium hydroxide under high pressure (5–10 bar), achieving 94% yield without isolating the carboxylic acid intermediate. This gas-phase ammonolysis eliminates solvent waste and reduces reaction time to 2 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantageLimitation
NaClO Oxidation68–7235–40Chromium-free, scalableRequires careful pH control
K₂Cr₂O₇ Oxidation85–90−4 to −2High efficiencyToxic chromium byproducts
Thiocyanation55–60−5 to 25RegioselectiveMulti-step sequence
EDC Amidation8225Mild conditionsCostly reagents
Ammonolysis9480–100Solvent-free, rapidHigh-pressure equipment required

Q & A

Q. How should researchers validate computational docking predictions for this compound?

  • Answer: Cross-reference docking scores (AutoDock Vina) with experimental binding data (SPR or ITC). Use molecular dynamics simulations (≥100 ns) to assess binding mode stability. Validate hydrogen-bonding networks via mutagenesis studies on target proteins .

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